molecular formula C11H11NS B1305867 1-(4-Thiophen-2-ylphenyl)methanamine CAS No. 203436-48-0

1-(4-Thiophen-2-ylphenyl)methanamine

Cat. No.: B1305867
CAS No.: 203436-48-0
M. Wt: 189.28 g/mol
InChI Key: YKNLMMDEWQZCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Thiophen-2-ylphenyl)methanamine is a useful research compound. Its molecular formula is C11H11NS and its molecular weight is 189.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(4-Thiophen-2-ylphenyl)methanamine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. One notable interaction is with leukotriene A4 hydrolase, an enzyme involved in the inflammatory response. This compound acts as an inhibitor of leukotriene A4 hydrolase, thereby modulating the production of leukotriene B4, a potent inflammatory mediator . The inhibition of this enzyme by this compound can lead to reduced inflammation, making it a potential candidate for anti-inflammatory drug development.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in inflammation and immune response. By inhibiting leukotriene A4 hydrolase, this compound can alter the production of leukotriene B4, which in turn affects gene expression and cellular metabolism . The modulation of these pathways can lead to changes in cell function, including reduced inflammatory responses and altered immune cell activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to leukotriene A4 hydrolase. This binding inhibits the enzyme’s activity, preventing the conversion of leukotriene A4 to leukotriene B4 . The inhibition of this enzymatic reaction reduces the levels of leukotriene B4, a key mediator of inflammation. Additionally, this compound may interact with other biomolecules, further influencing cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of leukotriene A4 hydrolase, resulting in long-term anti-inflammatory effects . The stability of the compound and its degradation products must be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits leukotriene A4 hydrolase without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential liver and kidney damage. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as leukotriene A4 hydrolase. The compound’s metabolism may involve phase I and phase II reactions, including oxidation and conjugation . These metabolic processes can affect the compound’s activity, stability, and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound may be actively transported into cells, where it can accumulate and exert its effects . The distribution of the compound within tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

(4-thiophen-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNLMMDEWQZCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379994
Record name 4-(2-THIENYL)BENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203436-48-0
Record name 4-(2-THIENYL)BENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(thiophen-2-yl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 4-(2-thienyl)benzonitrile (0.086 g, 0.464 mmol) was dissolved in dry tetrahydrofuran (1.6 ml) before lithium aluminum hydride (0.46 ml, 0.464 mmol, 1 M in THF) was added dropwise. The reaction was allowed to stir at room temperature overnight. TLC (5% methanol in dichloromethane) still showed starting material remaining. Another 1 eq of LAH was added. After an additional hour, the reaction was quenched by the Fieser and Fieser method using wager (17.46 μl), aqueous sodium hydroxide solution (17.46 μl, 15% soln.), and water (52.37 μl) added sequentially to the reaction. The reaction was then diluted with diethyl ether and water and extracted twice with diethyl ether before drying over sodium sulfate and concentrating in vacuo. The residue was carried on crude without any further purification. Yield=89%.
Quantity
0.086 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.